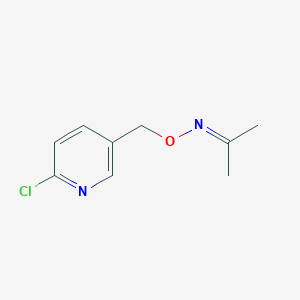

Propan-2-one O-((6-chloropyridin-3-YL)methyl) oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Propan-2-one O-((6-chloropyridin-3-YL)methyl) oxime is a chemical compound with the molecular formula C9H11ClN2O and a molecular weight of 198.65 g/mol . This compound is known for its unique reactivity and selectivity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-one O-((6-chloropyridin-3-YL)methyl) oxime typically involves the reaction of 6-chloropyridin-3-ylmethyl chloride with propan-2-one oxime under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the oxime linkage . The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The compound is then purified using techniques such as crystallization or chromatography to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Propan-2-one O-((6-chloropyridin-3-YL)methyl) oxime undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitrile oxides.

Reduction: Reduction reactions can convert the oxime group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the oxime group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of nitrile oxides.

Reduction: Formation of amines.

Substitution: Formation of substituted oxime derivatives.

Scientific Research Applications

Propan-2-one O-((6-chloropyridin-3-YL)methyl) oxime has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Propan-2-one O-((6-chloropyridin-3-YL)methyl) oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s reactivity allows it to modify proteins and enzymes, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

2-(6-chloropyridin-3-yl)propan-2-ol: Similar in structure but with a hydroxyl group instead of an oxime group.

Propan-2-one oxime: Lacks the chloropyridinyl group, making it less selective in certain reactions.

Uniqueness

Propan-2-one O-((6-chloropyridin-3-YL)methyl) oxime stands out due to its unique combination of the oxime and chloropyridinyl groups. This combination enhances its reactivity and selectivity, making it valuable in specific applications where other compounds may not be as effective .

Biological Activity

Propan-2-one O-((6-chloropyridin-3-YL)methyl) oxime, with the chemical formula C₉H₁₁ClN₂O, is a compound that has garnered attention for its potential biological activity. This article delves into the biological properties, synthesis, and potential applications of this compound, supported by relevant studies and data.

Chemical Structure and Synthesis

The structure of this compound features an oxime functional group linked to a propan-2-one skeleton, along with a 6-chloropyridin-3-yl substituent. The synthesis typically involves the reaction of propan-2-one with hydroxylamine in the presence of the chloropyridine derivative, yielding the oxime linkage characteristic of this compound.

Biological Activity

Research indicates that compounds containing chloropyridine moieties often exhibit significant biological activities, including antimicrobial, antifungal, and insecticidal properties. The following sections summarize key findings related to the biological activity of this compound.

Antimicrobial Properties

Studies have shown that derivatives of chloropyridines possess notable activity against various pathogens. For instance:

- Antibacterial Activity : Compounds similar to this compound have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. This suggests potential for use in developing new antibacterial agents.

- Antifungal Activity : The presence of the chlorinated pyridine moiety may enhance antifungal properties, making it a candidate for further exploration in antifungal drug development.

Case Studies

- In Vitro Studies : A study evaluated various chloropyridine derivatives for their antibacterial efficacy. This compound showed promising results against specific bacterial strains, indicating its potential as an antimicrobial agent.

- Comparative Analysis : A comparative study of structurally related compounds highlighted that those with similar oxime functionalities exhibited varying degrees of biological activity based on their substituents. This emphasizes the significance of structural modifications in enhancing bioactivity .

Data Table: Comparison of Biological Activities

| Compound Name | Antibacterial Activity | Antifungal Activity | Unique Features |

|---|---|---|---|

| This compound | Moderate | Moderate | Contains a chlorinated pyridine moiety |

| N-(6-Chloropyridin-3-YL)methyl propan-2-amines | High | Low | Lacks oxime functionality |

| 2-Acetylpyridine O-oxime | Low | High | Used in coordination chemistry |

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.

- Membrane Disruption : The lipophilic nature of the chlorinated pyridine may facilitate membrane penetration, leading to cell lysis in microbial cells.

Future Directions and Applications

Given its promising biological activities, further research is warranted to explore:

- Pharmacological Applications : Investigating the potential use of this compound as a lead compound for developing new antibiotics or antifungals.

- Structure–Activity Relationship (SAR) Studies: Conducting SAR studies to optimize the chemical structure for enhanced efficacy and reduced toxicity.

Properties

Molecular Formula |

C9H11ClN2O |

|---|---|

Molecular Weight |

198.65 g/mol |

IUPAC Name |

N-[(6-chloropyridin-3-yl)methoxy]propan-2-imine |

InChI |

InChI=1S/C9H11ClN2O/c1-7(2)12-13-6-8-3-4-9(10)11-5-8/h3-5H,6H2,1-2H3 |

InChI Key |

FCXFTQDFLAGNKJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NOCC1=CN=C(C=C1)Cl)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.